Valtrate hydrine B4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

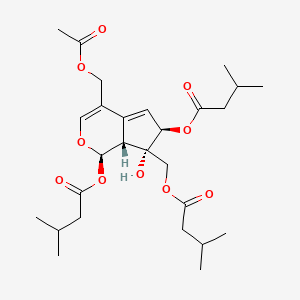

[(1R,6R,7S,7aR)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHTVWHEZTVRJI-DXXVALNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OC[C@@]1([C@@H](C=C2[C@H]1[C@H](OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Valtrate Hydrine B4: A Technical Guide to Its Natural Sources and Isolation for Researchers

For Immediate Release

This document provides a comprehensive technical overview of Valtrate hydrine B4, a valepotriate of significant interest to researchers in drug development and natural product chemistry. This guide details its natural origins, established isolation protocols, and known biological signaling pathways, presenting the information in a format tailored for scientific professionals.

Executive Summary

This compound is a naturally occurring iridoid, a class of monoterpenoids, recognized for its potential therapeutic properties, including sedative, anxiolytic, and antifungal activities.[1] It is primarily isolated from the roots of various species of the Valeriana genus. The isolation of this compound is a multi-step process involving solvent extraction and chromatographic purification. This compound is known to exert its biological effects through the modulation of key signaling pathways in the central nervous system, notably the GABAergic system. Recent research has also shed light on its influence on other cellular signaling cascades, such as the PDGFRA/MEK/ERK pathway, indicating a broader potential for therapeutic applications.

Natural Sources of this compound

This compound is a phytochemical found within the Valerianaceae family. The primary sources for this compound are the roots and rhizomes of Valeriana species. Notably, Valeriana jatamansi and Valeriana capense have been identified as prominent botanical sources from which this compound has been successfully isolated.[2][]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a meticulous process that involves extraction and multi-step chromatographic separation. The following protocol is a generalized representation based on established methods for the isolation of valepotriates from Valeriana species.

Experimental Protocol: Generalized Isolation Procedure

3.1.1 Extraction: The initial step involves the extraction of the dried and powdered roots of the Valeriana species. A non-polar solvent is typically employed to create a lipophilic crude extract.

-

Preparation of Plant Material: The roots of the selected Valeriana species are air-dried and ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable solvent. Dichloromethane is a commonly used solvent for this purpose. The extraction is typically performed at room temperature over an extended period to ensure the complete percolation of the desired compounds into the solvent.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3.1.2 Chromatographic Purification: The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.

-

Silica Gel Column Chromatography: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and subjected to further purification by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The elution can be isocratic or a gradient, and the effluent is monitored by a UV detector. Fractions corresponding to the peak of this compound are collected.

-

Final Purification and Characterization: The purified fraction containing this compound is concentrated to yield the final product. The purity and identity of the compound are confirmed using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Quantitative Aspects of a Representative Valepotriate Isolation

The following table summarizes representative quantitative data for the isolation of valepotriates from Valeriana species. Please note that specific yields for this compound may vary depending on the plant source and the specifics of the experimental protocol.

| Parameter | Value/Range | Notes |

| Extraction | ||

| Starting Material | Dried roots of Valeriana sp. | |

| Extraction Solvent | Dichloromethane or Ethanol | |

| Extraction Method | Maceration or Soxhlet | |

| Yield of Crude Extract | 5-15% (w/w) | Highly dependent on the plant material and extraction conditions. |

| Chromatography | ||

| Stationary Phase (Column) | Silica Gel (60-120 mesh) | For initial fractionation. |

| Mobile Phase (Column) | n-Hexane:Ethyl Acetate (gradient) | A typical gradient might run from 100:0 to 0:100. |

| Stationary Phase (Prep-HPLC) | Reversed-Phase C18 | For final purification. |

| Mobile Phase (Prep-HPLC) | Methanol:Water or Acetonitrile:Water | The specific ratio is optimized for the best separation. |

| Purity of Final Compound | >95% | As determined by analytical HPLC. |

Biological Signaling Pathways

This compound is known to interact with and modulate key biological signaling pathways, which are of significant interest to drug development professionals.

Modulation of the GABAergic System

This compound has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system.[1] GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are the target of many sedative and anxiolytic drugs. This compound is believed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA and leading to its observed sedative and anxiolytic properties.

Figure 1. GABAergic Signaling Pathway Modulation by this compound.

Inhibition of the PDGFRA/MEK/ERK Signaling Pathway

Recent studies have revealed that valtrate, a closely related valepotriate, can inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) signaling pathway. This pathway is often dysregulated in certain types of cancer. Inhibition of PDGFRA by valtrate leads to the downstream suppression of the MEK and ERK kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade that promotes cell proliferation and survival.

Figure 2. Inhibition of the PDGFRA/MEK/ERK Signaling Pathway by Valtrate.

Conclusion

This compound represents a promising natural compound with multifaceted biological activities. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to isolate and study this molecule. Further investigation into its mechanism of action and potential therapeutic applications is warranted. The detailed experimental workflows and an understanding of its interaction with key signaling pathways are crucial for advancing the research and development of this compound as a potential therapeutic agent.

Workflow Visualization

The following diagram illustrates the generalized workflow for the isolation of this compound from its natural source.

Figure 3. Generalized Workflow for the Isolation of this compound.

References

Valtrate hydrine B4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valtrate hydrine B4 is a naturally occurring iridoid compound isolated from plant species of the Valeriana genus, notably Valeriana jatamansi.[1] As a member of the valepotriate class of monoterpenoids, it has garnered scientific interest for its pronounced biological activities, primarily as an antifungal and a sedative-anxiolytic agent.[2][][4] Its therapeutic potential is linked to its interaction with key physiological pathways, including the modulation of GABA-A receptors in the central nervous system. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for the study of this compound. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Chemical Structure and Identification

This compound is a complex monoterpenoid characterized by a central iridoid skeleton with multiple ester functionalities. Its chemical identity is established by the following identifiers:

| Identifier | Value |

| IUPAC Name | 3-Methyl-butyric acid (1S,6S,7R,7aS)-4-acetoxymethyl-7-hydroxy-1-(3-methyl-butyryloxy)-7-(3-methyl-butyryloxymethyl)-1,6,7,7a-tetrahydro-cyclopenta[c]pyran-6-yl ester |

| CAS Number | 18296-48-5 |

| Molecular Formula | C27H40O10 |

| Molecular Weight | 524.60 g/mol |

| SMILES String | CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O |

| Synonyms | Isovaleroxyvaltrate hydrin, Valtrathydrin B1 |

Physicochemical Properties

| Property | Value/Description |

| Appearance | Off-white to light yellow solid powder.[5] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |

| Purity | Commercially available with purity >95% to >98% (HPLC). |

| Storage | Recommended to be stored at 4°C for short-term and -20°C to -80°C for long-term in a sealed container, away from moisture and light. |

| LogP | 3.21350 |

| PSA (Polar Surface Area) | 134.66000 |

Spectroscopic Data

While commercial suppliers confirm the structure of this compound using spectroscopic methods, detailed public data is scarce. However, analysis of the related compound, valtrate, provides insights into the expected mass spectrometry fragmentation patterns.

| Spectroscopic Data | Description |

| Mass Spectrometry | The fragmentation of the related compound, valtrate, under positive ion mode shows a characteristic loss of acyloxy groups. The pyranoid ring is prone to fracture, forming key fragment ions. |

| NMR Spectroscopy | While specific chemical shift data for this compound is not widely published, commercial vendors confirm its structure using NMR. |

| Infrared (IR) Spectroscopy | Specific IR absorption data for this compound is not readily available in the literature. |

Biological Activities and Signaling Pathways

This compound exhibits two primary, well-documented biological activities: antifungal and sedative-anxiolytic.

Antifungal Activity

This compound has demonstrated notable antifungal properties. A key study by Fuzzati et al. (1996) identified it as an active antifungal constituent of Valeriana capense against the plant pathogenic fungus Cladosporium cucumerinum.

Sedative-Anxiolytic Activity and GABA-A Receptor Modulation

The sedative and anxiolytic effects of this compound are attributed to its interaction with the central nervous system, specifically through the modulation of gamma-aminobutyric acid (GABA) receptors. It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.

Caption: GABA-A receptor modulation by this compound.

Experimental Protocols

This section details the methodologies for key experiments related to the biological activities of this compound.

Antifungal Activity Assay against Cladosporium cucumerinum

The following protocol is based on the methodology for antifungal bioassays against C. cucumerinum.

Caption: Workflow for the antifungal bioautography assay.

Methodology:

-

Preparation of Fungal Culture: Cladosporium cucumerinum is cultured on a suitable medium, such as potato dextrose agar, until sufficient sporulation is observed.

-

Preparation of Spore Suspension: A spore suspension is prepared by washing the surface of the fungal culture with a sterile aqueous medium. The concentration of spores is adjusted to an appropriate density (e.g., 2 x 10^6 spores/ml).

-

Preparation of Test Plates: Thin-layer chromatography (TLC) plates with a silica gel stationary phase are used.

-

Application of this compound: A solution of this compound at a known concentration is spotted onto the TLC plate. A solvent blank is also spotted as a negative control.

-

Bioautography: After the solvent has evaporated, the TLC plate is sprayed with the prepared spore suspension until it is evenly moist.

-

Incubation: The plate is incubated in a humid chamber at room temperature for 2-3 days to allow for fungal growth.

-

Observation and Data Collection: Fungal growth will be visible as a greyish-green lawn on the plate. Antifungal activity is indicated by a clear zone of inhibition around the spot where this compound was applied. The diameter of this zone is measured to quantify the antifungal activity.

GABA-A Receptor Binding Assay

The following is a generalized radioligand binding assay protocol to determine the affinity of this compound for the GABA-A receptor.

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Methodology:

-

Preparation of Brain Membranes: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer and centrifuged to isolate the crude synaptic membrane fraction containing GABA-A receptors.

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol).

-

The incubation is carried out in the presence of varying concentrations of this compound (the competitor).

-

Control tubes are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA-A agonist like unlabeled GABA).

-

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a promising natural product with well-defined antifungal and sedative-anxiolytic properties. Its mechanism of action via positive allosteric modulation of the GABA-A receptor makes it a compound of interest for the development of novel therapeutics for anxiety and sleep disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding of this compound.

References

Valtrate Hydrine B4: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valtrate hydrine B4, a member of the valepotriate class of iridoids isolated from species of the Valerianaceae family, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the antifungal spectrum of activity of this compound, with a focus on its activity against phytopathogenic fungi. This document collates available data on its efficacy, details the experimental methodologies for its evaluation, and explores its potential mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to both agriculture and human health. This has spurred research into novel antifungal agents from natural sources. Valepotriates, a group of iridoids found in Valeriana species, have been identified as possessing a range of biological activities, including antifungal effects. Among these, this compound has been specifically identified as an active antifungal constituent. This guide provides an in-depth analysis of the antifungal profile of this compound.

Antifungal Spectrum of Activity

The primary research demonstrating the antifungal activity of this compound was conducted by Fuzzati et al. (1996) during the activity-guided fractionation of a lipophilic extract of Valeriana capense. The study revealed a significant inhibitory effect against the plant pathogenic fungus Cladosporium cucumerinum. While the initial discovery highlighted its activity against this specific phytopathogen, the broader spectrum of this compound's antifungal activity is an area requiring further investigation.

Table 1: Antifungal Activity of this compound and Other Valepotriates

| Compound | Fungal Species | Activity Level | Minimum Inhibitory Quantity (MIQ) | Reference |

| This compound | Cladosporium cucumerinum | Active | Data not available | Fuzzati et al., 1996 |

| Valtrate | Cladosporium cucumerinum | Active | Data not available | Fuzzati et al., 1996 |

| Didrovaltrate | Cladosporium cucumerinum | Active | Data not available | Fuzzati et al., 1996 |

| Isovaltrate | Cladosporium cucumerinum | Active | Data not available | Fuzzati et al., 1996 |

Note: The original study by Fuzzati et al. (1996) confirmed antifungal activity but did not provide specific Minimum Inhibitory Concentration (MIC) or Minimum Inhibitory Quantity (MIQ) values for the individual compounds in the publication's abstract or available summaries. The activity was determined using a qualitative TLC bioautographic assay.

Experimental Protocols

The evaluation of the antifungal activity of this compound was primarily conducted using a Thin-Layer Chromatography (TLC) bioautographic assay. This method is particularly useful for activity-guided fractionation of natural product extracts.

General Workflow for TLC Bioautographic Assay

Figure 1. General experimental workflow for the TLC bioautographic assay used to identify antifungal compounds.

Detailed Methodology for TLC Bioautography with Cladosporium cucumerinum

-

Preparation of Fungal Spore Suspension:

-

Cladosporium cucumerinum is cultured on a suitable medium, such as potato dextrose agar (PDA), for 7-10 days at 25°C.

-

Spores are harvested by flooding the agar surface with a sterile saline solution (e.g., 0.9% NaCl) or a nutrient broth and gently scraping the surface.

-

The resulting suspension is filtered through sterile glass wool to remove mycelial fragments.

-

The spore concentration is adjusted to approximately 10^6 spores/mL using a hemocytometer.

-

-

Thin-Layer Chromatography:

-

The test compound, this compound, is dissolved in a suitable solvent (e.g., methanol or chloroform) and spotted onto a silica gel TLC plate.

-

The chromatogram is developed using an appropriate solvent system to achieve good separation.

-

The TLC plate is then removed from the developing chamber and dried completely in a fume hood to remove all traces of the solvent, as residual solvent can inhibit fungal growth.

-

-

Bioautography:

-

The dried TLC plate is sprayed evenly with the prepared fungal spore suspension until the surface is just wet.

-

The plate is then incubated in a humid chamber at 25°C for 2-3 days.

-

Antifungal activity is visualized as clear zones of growth inhibition against a dark background of fungal growth.

-

Potential Mechanism of Action

The precise molecular mechanism underlying the antifungal activity of this compound has not been elucidated. However, based on the known biological activities of valepotriates, a plausible mechanism can be proposed.

Valepotriates are known to exhibit cytotoxic effects against various cell lines. This cytotoxicity is often attributed to the presence of an epoxide ring in their structure, which can act as an alkylating agent, reacting with nucleophilic groups in cellular macromolecules such as proteins and nucleic acids.

Proposed Signaling Pathway for Antifungal Action

Figure 2. Proposed mechanism of action for the antifungal activity of this compound.

This proposed mechanism suggests that the antifungal activity of this compound is a consequence of its general cytotoxic properties, leading to a disruption of essential cellular processes and ultimately fungal cell death. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in fungal cells.

Conclusion and Future Directions

This compound represents a promising natural compound with demonstrated antifungal activity, particularly against the phytopathogen Cladosporium cucumerinum. While the initial findings are encouraging, further research is essential to fully characterize its potential as an antifungal agent. Key areas for future investigation include:

-

Quantitative Antifungal Assays: Determination of MIC and MFC (Minimum Fungicidal Concentration) values against a broader panel of fungal species, including clinically relevant yeasts and molds.

-

Spectrum of Activity: A comprehensive evaluation of its efficacy against a diverse range of plant pathogenic and human pathogenic fungi.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its antifungal activity. This could involve studies on its effects on fungal cell wall integrity, membrane permeability, and essential enzymatic processes.

-

In Vivo Efficacy: Evaluation of its antifungal activity in relevant animal models of fungal infections or in planta for crop protection.

A deeper understanding of the antifungal properties of this compound will be crucial for its potential development as a novel therapeutic agent or agrochemical.

Valtrate Hydrine B4 and its Putative Interaction with GABA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the interaction of Valtrate hydrine B4 with GABA receptors is not currently available in the public domain. This document provides an in-depth overview based on the known pharmacology of structurally and functionally related compounds, primarily valerenic acid and other valepotriates, to infer the potential mechanism of action of this compound.

Introduction

This compound is a valepotriate, a type of iridoid, isolated from plants of the Valeriana species.[1][][3] These plants have a long history of use in traditional medicine for their sedative and anxiolytic properties. The central nervous system effects of Valeriana extracts are largely attributed to their modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[4][5][6] While this compound itself is primarily noted in literature for its antifungal properties,[7][8][9] its classification as a valepotriate suggests a potential interaction with GABA receptors.[1][10][11] This guide synthesizes the available information on related compounds to build a framework for understanding the potential pharmacology of this compound at GABA receptors.

The GABA-A Receptor: A Key Target

The primary target for the sedative and anxiolytic effects of many compounds is the GABA-A receptor, a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect. The GABA-A receptor is a heteropentameric complex composed of different subunits (e.g., α, β, γ, δ), and the specific subunit composition determines its pharmacological properties.

Inferred Mechanism of Action of this compound

Based on studies of valerenic acid, a major active constituent of Valeriana, it is proposed that this compound may act as a positive allosteric modulator (PAM) of the GABA-A receptor.[12] This means it likely does not bind to the same site as GABA (the orthosteric site) but rather to a different, allosteric site on the receptor complex. Binding to this allosteric site is thought to induce a conformational change that enhances the effect of GABA, leading to a greater inhibitory signal.

Subunit Specificity

Research on valerenic acid has demonstrated a significant subunit specificity, with a preference for GABA-A receptors containing β2 or β3 subunits .[5][13] A specific amino acid residue, asparagine 265 (N265) in the β2 or β3 subunit, has been identified as crucial for the modulatory action of valerenic acid.[4][5] It is plausible that this compound shares this selectivity, which could translate to a more targeted pharmacological profile with potentially fewer side effects compared to non-selective GABA-A receptor modulators like benzodiazepines.

Quantitative Data on Related Compounds

The following tables summarize quantitative data from studies on valerenic acid and its derivatives, which may serve as a reference for the potential potency and efficacy of this compound.

Table 1: Modulatory Effects of Valerenic Acid and its Amide Derivative on GABA-A Receptors

| Compound | Receptor Subunit Composition | EC50 (µM) | Maximal I(GABA) Enhancement |

| Valerenic Acid | α1β3 | - | ~150% |

| Valerenic Acid Amide (VA-A) | α1β3 | 13.7 ± 2.3 | >200% |

Data extracted from a study on valerenic acid derivatives.[14]

Experimental Protocols for Studying this compound-GABA Receptor Interactions

To definitively characterize the interaction of this compound with GABA receptors, the following experimental approaches, which have been successfully applied to related compounds, are recommended.

Radioligand Binding Assays

This technique is used to determine if a compound binds to a specific receptor and to quantify its binding affinity.

-

Objective: To assess the ability of this compound to displace specific radioligands from different sites on the GABA-A receptor.

-

Methodology:

-

Prepare synaptic membranes from rat brain tissue.

-

Incubate the membranes with a specific radioligand, such as [³H]muscimol (for the GABA binding site) or [³H]flunitrazepam (for the benzodiazepine binding site).

-

Add increasing concentrations of this compound to the incubation mixture.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50 value).

-

Two-Microelectrode Voltage-Clamp Electrophysiology

This is a functional assay to measure the effect of a compound on the activity of the GABA-A receptor.

-

Objective: To determine if this compound modulates GABA-induced chloride currents (I_GABA) in recombinant GABA-A receptors expressed in Xenopus oocytes.

-

Methodology:

-

Inject cRNAs encoding specific GABA-A receptor subunits (e.g., α1, β2, γ2) into Xenopus oocytes.

-

After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Perfuse the oocyte with a buffer solution and apply a sub-maximal concentration of GABA to elicit a baseline chloride current.

-

Co-apply increasing concentrations of this compound with GABA.

-

Measure the change in the amplitude of the GABA-induced current.

-

Determine the concentration of this compound that produces a half-maximal enhancement of the GABA response (EC50 value).

-

Visualizations

The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

Caption: Putative signaling pathway of this compound at the GABA-A receptor.

Caption: Experimental workflow for two-microelectrode voltage-clamp electrophysiology.

Conclusion and Future Directions

While direct evidence is lacking, the structural relationship of this compound to known GABA-A receptor modulators strongly suggests its potential to interact with this receptor system. The anxiolytic and sedative properties attributed to valepotriates are likely mediated through positive allosteric modulation of GABA-A receptors, possibly with a degree of subunit selectivity.

Future research should focus on empirically testing the hypotheses laid out in this guide. Specifically, conducting radioligand binding and electrophysiological studies on this compound will be crucial to elucidate its precise mechanism of action, binding affinity, and functional effects at various GABA-A receptor subtypes. Such studies will not only clarify the pharmacology of this specific natural product but also contribute to the broader understanding of the therapeutic potential of valepotriates in the development of novel treatments for anxiety and sleep disorders.

References

- 1. This compound | 18296-48-5 | TAA29648 | Biosynth [biosynth.com]

- 3. This compound | CAS:18296-48-5 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigations Of The Mechanism And Modulation Of Gaba(A) Receptors And Their Potentiation By Dihydropyrimidinones [ecommons.cornell.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands - in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Valtrate Hydrine B4: A Technical Review of a Valepotriate with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valtrate hydrine B4 is a naturally occurring iridoid ester belonging to the valepotriate class of compounds. Isolated from plant species of the Valeriana genus, notably Valeriana capense and Valeriana jatamansi, this small molecule has garnered scientific interest for its diverse biological activities.[1][2][] This technical guide provides a comprehensive overview of the current scientific literature on this compound and related valepotriates, focusing on its pharmacological activities, proposed mechanisms of action, and the experimental methodologies employed in its study. While specific quantitative data for this compound remains limited in publicly accessible literature, this review synthesizes the available information to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| Chemical Formula | C27H40O10 | [4] |

| Molecular Weight | 524.6 g/mol | [4] |

| CAS Number | 18296-48-5 | [4] |

| Class | Valepotriate (Iridoid Ester) | [4] |

| Natural Source | Valeriana species | [1][2][] |

Biological Activities and Mechanism of Action

The primary biological activities attributed to this compound and other valepotriates include sedative, anxiolytic, and antifungal effects.[4] The central nervous system effects are largely believed to be mediated through the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the brain.

GABAergic Signaling Pathway

Valepotriates are thought to exert their sedative and anxiolytic effects by interacting with the GABA-A receptor, a ligand-gated ion channel.[4] The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and a reduction in its excitability. Valepotriates may act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and promoting an inhibitory state.

Caption: Proposed mechanism of this compound's action on the GABAergic synapse.

Antifungal Activity

Anxiolytic Activity of Valtrate

A study on a compound identified as "valtrate" demonstrated significant anxiolytic effects in rats. It is important to note that this study does not explicitly confirm the use of this compound. The research found that oral administration of valtrate increased the time spent in the open arms of the elevated plus-maze and the number of central entries in the open field test, both indicators of reduced anxiety. Furthermore, the study reported a significant reduction in serum corticosterone levels, suggesting an attenuation of the hypothalamic-pituitary-adrenal (HPA) axis stress response.[5]

| Experimental Model | Dosage (p.o.) | Observation |

| Elevated Plus-Maze (Rats) | 10 mg/kg | Increased time in open arms |

| Open Field Test (Rats) | 10 mg/kg | Increased central entries |

| Serum Corticosterone (Rats) | 10 mg/kg | Significantly reduced levels |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are outlined in the foundational study by Fuzzati et al. (1996). The following is a generalized workflow based on this and other relevant literature for the study of valepotriates.

Caption: A generalized experimental workflow for the study of this compound.

Isolation and Purification

-

Plant Material Collection and Preparation: Roots and rhizomes of Valeriana species are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically with a non-polar solvent such as dichloromethane, to obtain a crude lipophilic extract.

-

Chromatographic Separation: The crude extract is then fractionated using column chromatography, often with silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are employed to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity Assays

-

Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) can be determined using methods like broth microdilution assays against a panel of pathogenic fungi.

-

GABA-A Receptor Binding Assay: The interaction of this compound with the GABA-A receptor can be investigated using radioligand binding assays, where the ability of the compound to displace a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) from the receptor is measured.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of anxiety and fungal infections. Its activity as a modulator of the GABAergic system warrants further investigation to fully characterize its mechanism of action and potential for drug development.

Future research should focus on:

-

Quantitative Biological Data: Obtaining precise MIC values for its antifungal activity against a broader range of fungal pathogens and IC50/EC50 values for its interaction with the GABA-A receptor.

-

Cytotoxicity Studies: Evaluating the cytotoxic profile of this compound in various cell lines to assess its therapeutic index.

-

Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.

-

Mechanism of Antifungal Action: Elucidating the specific molecular targets and pathways involved in its antifungal activity.

A more comprehensive understanding of the pharmacology of this compound will be crucial for unlocking its full therapeutic potential.

References

Valtrate Hydrine B4: A Technical Guide to its Discovery, History, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valtrate hydrine B4 is a naturally occurring iridoid, a class of monoterpenoids, originally isolated from plants of the Valeriana genus. Belonging to the group of compounds known as valepotriates, it has garnered scientific interest for its diverse biological activities, including sedative, anxiolytic, and antifungal properties. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical characteristics, and a detailed examination of its proposed mechanisms of action. Experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a summary of key quantitative data. Furthermore, this guide visualizes the hypothesized signaling pathways through which this compound exerts its effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the broader investigation of the chemical constituents of Valeriana species, plants with a long history of use in traditional medicine for their sedative and calming effects.

Early Research into Valepotriates:

The initial breakthrough in understanding the active principles of Valeriana came in the mid-20th century with the isolation of a novel class of iridoids named "valepotriates" (valeriana epoxy-triesters). These compounds were found to be responsible for some of the plant's sedative properties.

Isolation from Valeriana capense:

This compound was specifically identified as part of a systematic investigation into the antifungal properties of Valeriana capense. A 1996 study by Fuzzati and colleagues led to the isolation and characterization of several valepotriates from a lipophilic extract of this plant species, including this compound[1][2][3]. This research highlighted the potential of valepotriates beyond their known sedative effects, expanding their profile to include antimicrobial activities. The compound has also been identified in other Valeriana species, such as Valeriana jatamansi[4].

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C27H40O10 | [5] |

| Molecular Weight | 524.60 g/mol | |

| CAS Number | 18296-48-5 | |

| Appearance | Powder | --- |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | --- |

| Storage | Store at -20°C |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its sedative, anxiolytic, and antifungal effects being the most prominent.

Sedative and Anxiolytic Activity

While specific quantitative data for this compound is limited, studies on valepotriate fractions containing related compounds have demonstrated significant sedative and anxiolytic effects in animal models.

| Assay | Animal Model | Compound/Fraction | Dose | Key Findings | Reference |

| Open Field Test | Mice | Valepotriate Fraction | 10 mg/kg (i.p.) | Reduced locomotion and exploratory behavior. | |

| Elevated Plus-Maze | Mice | Valepotriate Fraction | 10 mg/kg (i.p.) | Increased percentage of time spent in open arms. | |

| Elevated Plus-Maze | Rats | Valepotriates | 0.1 and 0.2 g/kg (oral) | Significantly increased time spent and entries into open arms. | |

| Sodium Pentobarbital-Induced Sleep | Mice | Valepotriates | 12 mg/kg (i.p.) | Demonstrated hypnotic action. |

Antifungal Activity

The initial discovery of this compound was linked to its antifungal properties.

| Organism | Assay | Activity | Reference |

| Cladosporium cucumerinum | Antifungal Bioassay | Active |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound were not available in the reviewed literature.

Proposed Mechanisms of Action

The sedative and anxiolytic effects of valepotriates, including likely this compound, are believed to be mediated through the modulation of key neurotransmitter systems in the central nervous system.

Modulation of GABAergic System

The primary proposed mechanism is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABAA receptors. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, resulting in sedative and anxiolytic effects.

Caption: Proposed mechanism of this compound at the GABAergic synapse.

Inhibition of N-type Calcium Channels

Another potential mechanism involves the inhibition of presynaptic N-type (Cav2.2) voltage-gated calcium channels. By blocking these channels, valepotriates can reduce the influx of calcium into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.

Caption: Proposed inhibition of N-type calcium channels by this compound.

Experimental Protocols

Extraction and Isolation of this compound from Valeriana capense

This protocol is adapted from the general procedures described for the isolation of valepotriates from Valeriana species.

Objective: To extract and isolate this compound from the dried roots of Valeriana capense.

Materials:

-

Dried and powdered roots of Valeriana capense

-

Dichloromethane (CH2Cl2) or Ethanol (95%)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure:

-

Extraction:

-

Macerate the powdered root material in dichloromethane or 95% ethanol at room temperature with constant stirring for 24-48 hours.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation by Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in hexane.

-

Apply the adsorbed extract to the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions with similar TLC profiles.

-

-

Purification by Preparative HPLC:

-

Subject the fractions containing the compound of interest to preparative HPLC.

-

Use a suitable C18 column and a mobile phase gradient of acetonitrile and water.

-

Monitor the elution at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using NMR (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry.

-

Caption: General workflow for the isolation of this compound.

In Vivo Anxiolytic Activity Assessment: Elevated Plus-Maze

Objective: To evaluate the anxiolytic effects of this compound in rodents.

Materials:

-

Elevated plus-maze apparatus

-

Adult male Wistar rats or mice

-

This compound

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Positive control (e.g., Diazepam)

-

Video tracking software

Procedure:

-

Animal Acclimatization:

-

House the animals in a controlled environment for at least one week before the experiment.

-

-

Drug Administration:

-

Administer this compound (at various doses) or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.

-

A separate group receives the positive control.

-

-

Behavioral Testing:

-

Place the animal in the center of the elevated plus-maze, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

-

Data Analysis:

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

-

Compare the results between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in the percentage of open arm entries and time spent in the open arms is indicative of an anxiolytic effect.

-

Conclusion and Future Directions

This compound, a valepotriate from Valeriana species, represents a promising natural compound with a range of biological activities. Its discovery has expanded our understanding of the therapeutic potential of this class of iridoids beyond their traditional use as sedatives. The proposed mechanisms of action, involving the modulation of the GABAergic system and N-type calcium channels, provide a solid foundation for further pharmacological investigation.

Future research should focus on several key areas:

-

Quantitative Bioactivity: Determining specific IC50/EC50 values for this compound's interaction with GABAA receptors and N-type calcium channels is crucial for a more precise understanding of its potency and mechanism.

-

In Vivo Efficacy: More extensive in vivo studies are needed to establish dose-response relationships for its sedative and anxiolytic effects and to evaluate its safety profile.

-

Antifungal Spectrum: A detailed investigation into the spectrum of its antifungal activity, including MIC values against a range of pathogenic fungi, could open up new avenues for its application.

-

Synthetic Approaches: The development of efficient synthetic routes to this compound and its analogs would facilitate further research and potential therapeutic development.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Valtrate Hydrine B4 in Valeriana jatamansi: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of Valtrate hydrine B4, a significant valepotriate found in the medicinal plant Valeriana jatamansi. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its biological activities, underlying mechanisms, and relevant experimental protocols.

Introduction

Valeriana jatamansi, a member of the Caprifoliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly for its sedative and anxiolytic properties. The therapeutic effects of this plant are largely attributed to a class of iridoid compounds known as valepotriates. Among these, this compound has emerged as a compound of interest due to its diverse pharmacological activities, including potential applications in oncology and neurology. This guide synthesizes the current scientific knowledge on this compound, with a focus on its effects on cancer cells and neuronal calcium channels.

Physicochemical Properties of this compound

This compound is a monoterpenoid and a derivative of valepotriate. Its chemical and physical characteristics are summarized in the table below.

| Property | Value |

| Chemical Formula | C27H40O10 |

| Molecular Weight | 524.6 g/mol |

| CAS Number | 18296-48-5 |

| Appearance | Off-white to light yellow solid |

| Storage | Store at <-15°C, keep dry, under inert gas |

Pharmacological Activities and Quantitative Data

This compound and related compounds from Valeriana jatamansi exhibit a range of biological effects. The following tables present available quantitative data on these activities.

Table 1: Anticancer Activity of Chlorovaltrates (this compound Analogs)

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Adenocarcinoma | 0.89 - 9.76 |

| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 |

| HCT-8 | Colon Cancer | 0.89 - 9.76 |

| Bel 7402 | Hepatoma | 0.89 - 9.76 |

Note: The available literature provides a range of IC50 values for a series of chlorovaltrates isolated from Valeriana jatamansi, which are structurally related to this compound.

Table 2: N-Type Calcium Channel Inhibition by Valeriana jatamansi Extracts

| Extract | Concentration | % Inhibition |

| Ethanol Extract | 0.01 mg/ml | 36% |

| Ethyl Acetate Fraction | 0.01 mg/ml | 49% |

Mechanism of Action: Anticancer Effects

This compound exerts its anticancer effects, particularly in ovarian cancer, through the induction of cell cycle arrest at the G2/M phase and the activation of apoptosis. This is achieved by modulating the expression of key regulatory proteins.

A proposed signaling pathway for the anticancer activity of this compound is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of Valepotriates from Valeriana jatamansi

The following diagram outlines a general workflow for the isolation of valepotriates.

Protocol:

-

Extraction: Air-dried and powdered roots of Valeriana jatamansi are subjected to extraction with a suitable solvent such as chloroform or 95% ethanol. This can be performed at room temperature with agitation or through sonication for approximately 20-30 minutes, repeated four times.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.

-

Purification: The crude extract is further purified using silica gel vacuum column chromatography. A gradient of solvents, such as hexane-chloroform, is used to elute the compounds.

-

Fraction Monitoring and Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing valepotriates.

-

Final Product: The valepotriate-rich fractions are pooled and concentrated to yield the purified compound.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on ovarian cancer cell lines (e.g., A2780, OVCAR-3).

Materials:

-

Ovarian cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of ovarian cancer cells.

Materials:

-

Ovarian cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., IC50 value) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic and Cell Cycle Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated and untreated ovarian cancer cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-Cdc2, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of cell lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound, a key constituent of Valeriana jatamansi, demonstrates significant potential as a pharmacologically active compound. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its inhibitory effect on neuronal calcium channels, warrants further investigation for the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this natural product.

Methodological & Application

Valtrate Hydrine B4: Application Notes and Experimental Protocols for Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valtrate hydrine B4 is a naturally occurring iridoid compound found in various species of the Valerianaceae family. Emerging research has identified its potential as an antifungal agent, making it a compound of interest for the development of novel therapeutics against fungal infections. These application notes provide a comprehensive overview of the experimental protocols for evaluating the antifungal activity of this compound, based on established methodologies for natural product screening.

Currently, there is no available information on the specific signaling pathways involved in the antifungal mechanism of action of this compound. Further research is required to elucidate the molecular targets and pathways modulated by this compound in fungal cells.

Data Presentation

As no specific quantitative data for this compound could be retrieved, a template table for recording Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values is provided below. Researchers can use this structure to systematically record their experimental findings.

Table 1: Antifungal Activity of this compound (Template)

| Fungal Strain | ATCC No. | MIC (µg/mL) | MFC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |

| Candida albicans | ||||

| Candida glabrata | ||||

| Candida krusei | ||||

| Cryptococcus neoformans | ||||

| Aspergillus fumigatus | ||||

| Cladosporium cucumerinum | ||||

| (Other relevant strains) |

Experimental Protocols

The following protocols describe the standardized methods for determining the antifungal susceptibility of various fungal strains to this compound.

Preparation of Fungal Inoculum

This protocol outlines the preparation of a standardized fungal suspension for use in antifungal susceptibility testing.

Materials:

-

Pure culture of the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

-

Sterile saline solution (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile loop or cotton swab

-

Spectrophotometer

-

Sterile test tubes

-

Vortex mixer

Procedure:

-

Streak the fungal strain onto an SDA or PDA plate and incubate at the optimal temperature for the specific fungus (typically 28-35°C) for 24-48 hours (for yeasts) or until sufficient sporulation occurs (for molds).

-

Harvest the fungal colonies (or spores for molds) using a sterile loop or by flooding the plate with sterile saline and gently swabbing the surface.

-

Transfer the harvested cells/spores to a sterile test tube containing saline.

-

Vortex the suspension for 15-20 seconds to ensure a homogenous mixture.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) by adding sterile saline and measuring the absorbance at 530 nm.

-

For molds, filter the suspension through sterile gauze to remove hyphal fragments.

-

Dilute the adjusted inoculum in the appropriate broth medium to the final desired concentration for the assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a fungus.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory to the fungi)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) or other suitable broth

-

Standardized fungal inoculum

-

Positive control antifungal agent (e.g., fluconazole, amphotericin B)

-

Negative control (broth medium only)

-

Solvent control (broth medium with the maximum concentration of the solvent used)

-

Incubator

Valtrate Hydrine B4: Application Notes for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valtrate Hydrine B4 is a valepotriate, an iridoid compound naturally occurring in and isolated from plants of the Valeriana species, such as Valeriana jatamansi.[1][2][3] It is chemically identified with the CAS Number 18296-48-5.[1][4] While much of the early research focused on its antifungal properties, recent studies on the closely related compound, Valtrate, have revealed significant potential in neuroscience research. These studies highlight its potent anxiolytic and anti-cancer activities, positioning this compound as a compound of high interest for investigating novel treatments for psychiatric disorders and aggressive brain tumors like glioblastoma.

The primary mechanisms of action explored to date include modulation of the GABAergic system, which contributes to its sedative and anxiolytic effects, and the inhibition of critical cell signaling pathways in cancer. Specifically, in glioblastoma, Valtrate has been shown to target the PDGFRA/MEK/ERK signaling cascade, inducing mitochondrial apoptosis and inhibiting tumor cell proliferation and migration. In animal models of anxiety, Valtrate administration reduces anxiety-like behaviors, an effect correlated with the attenuation of the hypothalamic-pituitary-adrenal (HPA) axis activity.

These application notes provide a summary of key quantitative data and detailed experimental protocols derived from peer-reviewed literature to guide researchers in utilizing this compound for neuroscience studies.

Data Presentation: Quantitative Summary

Table 1: In Vitro Anti-Glioblastoma Activity of Valtrate

Summarizes the half-maximal inhibitory concentration (IC₅₀) of Valtrate on various glioblastoma (GBM) cell lines and normal human astrocytes (NHA) after 48 hours of treatment.

| Cell Line | Cell Type | IC₅₀ at 48h (µM) | Reference |

| U251 | Glioblastoma | ~2.5 | |

| LN229 | Glioblastoma | ~3.0 | |

| A172 | Glioblastoma | ~4.0 | |

| GBM#P3 | Patient-Derived GBM | ~1.5 | |

| BG5 | Patient-Derived GBM | ~3.5 | |

| NHA | Normal Human Astrocytes | >8.0 |

Data extracted from figures in the cited literature. Values are approximate.

Table 2: In Vivo Anxiolytic Effects of Valtrate in Rats

Details the behavioral and physiological outcomes in rats following 10 days of oral administration of Valtrate. The Elevated Plus-Maze (EPM) and Open Field Test (OFT) were conducted to assess anxiety-like behavior.

| Dosage (oral, p.o.) | Test | Key Parameter | Outcome vs. Vehicle Control | Reference |

| 5 mg/kg/day | EPM | % Time in Open Arms | No significant change | |

| 10 mg/kg/day | EPM | % Time in Open Arms | Significant Increase | |

| 10 mg/kg/day | EPM | % Entries into Open Arms | Significant Increase | |

| 10 mg/kg/day | OFT | Number of Central Entries | Significant Increase | |

| 10 mg/kg/day | OFT | Total Distance Traveled | No significant change | |

| 20 mg/kg/day | EPM | % Time in Open Arms | Significant Increase | |

| 10 mg/kg/day | Serum Analysis | Corticosterone Level | Significant Reduction |

Signaling Pathways and Experimental Workflows

Anti-Glioblastoma Signaling Pathway

Caption: Valtrate inhibits the PDGFRA/MEK/ERK signaling pathway in glioblastoma cells.

In Vitro Glioblastoma Experiment Workflow

Caption: Workflow for determining Valtrate's in vitro cytotoxicity against GBM cells.

Anxiolytic Animal Study Workflow

Caption: Workflow for evaluating the anxiolytic effects of Valtrate in a rat model.

Experimental Protocols

Protocol 1: In Vitro Glioblastoma Cell Viability Assay (CCK-8)

This protocol is adapted from the methodology used to assess the anti-proliferative effects of Valtrate on glioblastoma cell lines.

1. Cell Culture:

-

Culture human glioblastoma cell lines (e.g., U251, LN229) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

For patient-derived primary cells, a higher density (e.g., 1 x 10⁴ cells/well) may be required.

-

Incubate for approximately 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

Prepare serial dilutions of Valtrate in fresh culture medium to achieve final concentrations ranging from 0.25 µM to 8.0 µM. Ensure the final DMSO concentration does not exceed 0.1%.

-

Replace the medium in each well with 100 µL of the medium containing the different concentrations of Valtrate or vehicle control (medium with DMSO).

-

Incubate the plates for 24, 48, and 72 hours.

4. Viability Assessment (CCK-8):

-

After the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the viability against the log of the Valtrate concentration and use a non-linear regression to determine the IC₅₀ value.

Protocol 2: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity in Rats

This protocol is based on the study evaluating the anxiolytic-like effects of Valtrate in rats.

1. Animals and Housing:

-

Use adult male Wistar or Sprague-Dawley rats (200-250g).

-

House the animals in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Allow at least one week for acclimatization to the facility before starting experiments. Handle the rats for several days prior to testing to reduce handling stress.

2. Compound Administration:

-

Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Administer Valtrate (5, 10, and 20 mg/kg) or vehicle control orally (p.o.) via gavage once daily for 10 consecutive days.

-

A positive control, such as Diazepam (1 mg/kg, intraperitoneally), can be administered 30 minutes before the test.

3. Elevated Plus-Maze Apparatus:

-

The maze should be made of a non-reflective material and elevated (~50 cm) from the floor.

-

It consists of four arms (e.g., 50 cm long x 12 cm wide) arranged in a plus shape: two opposite arms are open, and two opposite arms are enclosed by high walls (~50 cm).

4. Behavioral Testing Procedure:

-

On the 10th day, conduct the test 60 minutes after the final oral administration of Valtrate.

-

Place each rat individually on the central platform of the maze, facing an open arm.

-

Allow the rat to explore the maze freely for a 5-minute session.

-

Record the session using an overhead video camera for later analysis.

-

Between trials, clean the maze thoroughly with 30-70% ethanol solution to remove any olfactory cues.

5. Data Analysis:

-

Score the video recordings for the following parameters:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

Calculate the percentage of open arm entries (Open Entries / Total Entries x 100) and the percentage of time spent in the open arms (Time in Open Arms / Total Time x 100).

-

An increase in these percentages is indicative of an anxiolytic effect.

-

Total arm entries can be used as a measure of general locomotor activity.

References

- 1. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anxiolytic effects of valtrate in rats involves changes of corticosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Valtrate Hydrine B4 as an Anxiolytic Agent in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valtrate hydrine B4 is a valepotriate, a type of iridoid, isolated from species of the Valeriana genus, notably Valeriana jatamansi.[1][2][3] Traditionally, extracts from Valeriana have been used to treat mood disorders, including anxiety.[2][3] Preclinical research has identified this compound as a compound of interest for its sedative and anxiolytic properties. The primary mechanism of action is believed to be the modulation of gamma-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter system in the central nervous system. Furthermore, studies on the broader class of valepotriates suggest a potential role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response.

These application notes provide a summary of the anxiolytic effects of this compound in established rodent models of anxiety and detailed protocols for reproducing these key experiments.

Data Presentation

The anxiolytic effects of this compound have been quantified in rodent models. The following tables summarize the key findings from a study by Shi et al. (2014), where rats were orally administered Valtrate (5, 10, and 20 mg/kg) for 10 days.

Table 1: Effects of Valtrate on the Elevated Plus Maze (EPM) in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Percentage of Entries into Open Arms (%) | Percentage of Time Spent in Open Arms (%) | Total Arm Entries |

| Vehicle | - | 25.3 ± 3.1 | 18.9 ± 2.5 | 15.2 ± 1.8 |

| Diazepam (DZP) | 1 | 48.7 ± 4.2 | 45.6 ± 3.9 | 16.1 ± 1.5 |

| Valtrate | 5 | 30.1 ± 3.5 | 24.3 ± 2.8 | 15.8 ± 1.7 |

| Valtrate | 10 | 42.5 ± 3.8 | 39.8 ± 3.6 | 16.5 ± 1.9 |

| Valtrate | 20 | 45.1 ± 4.1 | 42.1 ± 4.0 | 16.3 ± 1.6 |

*p < 0.05, **p < 0.01 compared to the vehicle group. Data are presented as mean ± SEM.

Table 2: Effects of Valtrate on the Open Field Test (OFT) in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Number of Central Entries | Total Distance Traveled (arbitrary units) |

| Vehicle | - | 8.9 ± 1.2 | 2500 ± 300 |

| Diazepam (DZP) | 1 | 18.5 ± 2.1 | 2600 ± 320 |

| Valtrate | 5 | 11.2 ± 1.5 | 2550 ± 310 |

| Valtrate | 10 | 16.8 ± 1.9* | 2620 ± 330 |

| Valtrate | 20 | 17.3 ± 2.0 | 2580 ± 315 |

*p < 0.05, **p < 0.01 compared to the vehicle group. Data are presented as mean ± SEM.

Table 3: Effect of Valtrate on Serum Corticosterone Levels in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Serum Corticosterone (ng/mL) |

| Vehicle | - | 285.4 ± 25.1 |

| Valtrate | 10 | 198.7 ± 20.3* |

*p < 0.05 compared to the vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze elevated above the floor (typically 50-70 cm).

-

Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).

-

A central platform (e.g., 10 x 10 cm) connects the four arms.

-

The maze should be made of a non-porous material for easy cleaning.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, p.o.) or vehicle 60 minutes before the test. A positive control, such as diazepam (e.g., 1 mg/kg, p.o.), can be administered 30 minutes prior to testing.

-

Test Initiation: Place the animal on the central platform facing one of the enclosed arms.

-

Observation Period: Allow the animal to explore the maze for a 5-minute period. Behavior is typically recorded by a video camera mounted above the maze.

-

Data Collection: The following parameters are scored:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

Total number of arm entries (as a measure of locomotor activity).

-

-

Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to remove olfactory cues.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis), while less anxious animals will explore the central area more freely.

Apparatus:

-

A square or circular arena with high walls (e.g., 100 x 100 x 40 cm).

-

The floor is typically divided into a central zone and a peripheral zone by video tracking software.

-